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Compound of Interest

Compound Name: 2-Chloroethyl acrylate

Cat. No.: B1583066

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-chloroethyl
acrylate (CAS No. 2206-89-5), a key monomer in the synthesis of various polymers. This
document compiles predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral
data to facilitate its identification and characterization in a laboratory setting. The experimental
protocols described herein are based on standard techniques for the analysis of liquid
acrylates.

Molecular Structure and Properties

2-Chloroethyl acrylate is an organic compound with the chemical formula CsH7CIOz.[1] It is
the 2-chloroethyl ester of acrylic acid and is a valuable comonomer in the production of
polymers with applications in adhesives, coatings, and textiles.

Chemical Structure:

Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following tables present
predicted spectroscopic information for 2-chloroethyl acrylate. These predictions are based
on established spectroscopic principles and data from similar acrylate derivatives.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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The predicted *H NMR spectrum of 2-chloroethyl acrylate in a suitable deuterated solvent,

such as chloroform-d (CDCIls), is expected to show distinct signals for the vinyl and ethyl

protons.

Table 1: Predicted *H NMR Spectral Data for 2-Chloroethyl Acrylate

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.45 Doublet of Doublets 1H Ha (trans to C=0)
~6.15 Doublet of Doublets 1H Hb (cis to C=0)
~5.90 Doublet of Doublets 1H Hc (geminal)
~4.40 Triplet 2H -O-CHa-
~3.75 Triplet 2H -CHz-Cl

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted 3C NMR spectrum provides information on the carbon framework of the

molecule. PubChem indicates that a 13C NMR spectrum was acquired by G. Muecke and T.
Schlueter of BASF in 1980.[2]

Table 2: Predicted 13C NMR Spectral Data for 2-Chloroethyl Acrylate

Chemical Shift (6, ppm)

Carbon Atom Assignment

~165 C=0 (Ester Carbonyl)
~131 =CH (a-carbon of acrylate)
~128 =CH2 (B-carbon of acrylate)
~64 -O-CH2-
~41 -CH2-ClI
Infrared (IR) Spectroscopy
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The IR spectrum is useful for identifying the key functional groups present in 2-chloroethyl

acrylate. An ATR-IR spectrum was recorded using a PerkinElmer SpectrumTwo instrument, as

noted on PubChem.[2]

Table 3: Predicted Infrared (IR) Absorption Bands for 2-Chloroethyl Acrylate

Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium =C-H Stretch
~2980-2850 Medium C-H Stretch (Aliphatic)
~1730 Strong C=0 Stretch (Ester)
~1635 Medium C=C Stretch (Alkenyl)
~1410 Medium =C-H Bend

~1180 Strong C-O Stretch (Ester)
~810 Strong =C-H Out-of-plane Bend
~650 Medium-Strong C-CI Stretch

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of 2-chloroethyl acrylate.

Materials and Equipment:

e 2-Chloroethyl acrylate sample

o Deuterated solvent (e.g., Chloroform-d, CDCIs3)

e NMR tubes (5 mm)
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o Pipettes

 NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

e Sample Preparation:

o Dissolve approximately 10-20 mg of 2-chloroethyl acrylate in approximately 0.6-0.7 mL
of CDCls in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.

e Instrument Setup:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a
relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a
good signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a
relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to
the lower natural abundance of 13C.

» Data Processing:
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[e]

Apply Fourier transformation to the acquired free induction decays (FIDs).

o

Phase the spectra and perform baseline correction.

[¢]

Reference the spectra using the residual solvent peak (e.g., CDCIs at 7.26 ppm for *H and
77.16 ppm for 13C).

[¢]

Integrate the *H NMR signals and pick the peaks for both 1H and 13C spectra.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy

Obijective: To obtain an infrared spectrum of liquid 2-chloroethyl acrylate.

Materials and Equipment:

2-Chloroethyl acrylate sample

e FTIR spectrometer equipped with an ATR accessory (e.g., PerkinElmer SpectrumTwo with a
diamond crystal)[2]

e Pipette

e Solvent for cleaning (e.g., isopropanol or acetone)
o Lint-free wipes

Procedure:

o Background Spectrum:

o Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in
isopropanol and allow it to dry completely.

o Record a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum.

e Sample Measurement:

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1583066?utm_src=pdf-body
https://www.benchchem.com/product/b1583066?utm_src=pdf-body
https://www.azom.com/article.aspx?ArticleID=10962
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Using a pipette, place a small drop of 2-chloroethyl acrylate onto the center of the ATR
crystal, ensuring the crystal is fully covered.

e Spectrum Acquisition:
o Acquire the IR spectrum.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~? over a range of 4000-400
cm~i.

o Data Processing:
o The software will automatically perform a background subtraction.

o If necessary, perform an ATR correction to account for the wavelength-dependent depth of
penetration of the evanescent wave.

o Label the significant peaks in the spectrum.
e Cleaning:

o After the measurement, carefully clean the 2-chloroethyl acrylate from the ATR crystal
using a lint-free wipe soaked in an appropriate solvent.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 2-chloroethyl acrylate.
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Caption: Workflow for the spectroscopic analysis of 2-Chloroethyl Acrylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloroethyl Acrylate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583066#spectroscopic-data-nmr-ir-of-2-chloroethyl-
acrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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